molecular formula C24H24N6O2 B2789629 1-ethyl-7-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 2034522-74-0

1-ethyl-7-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2789629
CAS No.: 2034522-74-0
M. Wt: 428.496
InChI Key: UURWGGYFXHTRFP-UHFFFAOYSA-N
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Description

The compound 1-ethyl-7-methyl-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one features a 1,8-naphthyridin-4-one core substituted with:

  • An ethyl group at position 1.
  • A methyl group at position 5.
  • A 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl moiety at position 3.

Such motifs are common in antimicrobial and kinase-targeting agents .

Properties

IUPAC Name

1-ethyl-7-methyl-3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-3-28-14-20(22(31)19-10-9-16(2)25-23(19)28)24(32)29-12-11-18(13-29)30-15-21(26-27-30)17-7-5-4-6-8-17/h4-10,14-15,18H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURWGGYFXHTRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 3-[4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1H-1,8-naphthyridin-4-one (Compound 4)

Key Differences :

Feature Target Compound Compound 4
Core Structure 1,8-Naphthyridin-4-one 1,8-Naphthyridin-4-one
Position 3 Substituent 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl 4-Amino-5-thioxo-1,2,4-triazol-3-yl
Triazole Type 1,2,3-Triazole (non-thiolated) 1,2,4-Triazole (thione functionalized)
Molecular Weight Higher (due to phenyl and pyrrolidine groups) Lower (simpler triazole-thione substituent)
Synthetic Route Likely involves click chemistry (1,2,3-triazole formation) and amide coupling Hydrazide reaction with CS₂/KOH under basic conditions

Bioactivity Implications :

  • Compound 4 : Exhibits antibacterial and antifungal activity, attributed to the thione group’s metal-chelating properties .
  • Target Compound : The phenyl-triazole-pyrrolidine group may enhance lipophilicity, improving membrane permeability, while the carbonyl group could facilitate target binding via hydrogen bonding.

Broader Context: Triazole-Containing Bioactive Compounds

Triazole derivatives are prevalent in drug discovery due to their stability and diverse interactions. For example:

  • 1,2,3-Triazoles (target compound): Often synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular drug design .
  • 1,2,4-Triazoles (Compound 4): Thione derivatives are associated with antimicrobial activity via enzyme inhibition .

Research Findings and Data

Hypothetical Bioactivity Profile

While experimental data for the target compound is unavailable, structural analogs suggest:

  • Antimicrobial Potential: Triazole-pyrrolidine hybrids may disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Kinase Inhibition: The naphthyridinone core is seen in kinase inhibitors (e.g., EGFR inhibitors), with substituents modulating selectivity .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways requiring precise control of temperature, solvent selection (e.g., ethanol, DMF), and catalysts (e.g., POCl₃). Key intermediates include hydrazones and β-keto esters, with cyclization steps forming the naphthyridine core . Optimization relies on Design of Experiments (DoE) to minimize trial-and-error, focusing on parameters like reaction time (e.g., 20 hours for hydrazide formation ) and purification via HPLC . Yields range from 56% to 78% in analogous compounds, with purity confirmed by elemental analysis .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : Critical for verifying aromatic protons (e.g., δ 9.19 ppm for naphthyridine protons ) and functional groups like pyrrolidine (δ 3.37 ppm ).
  • IR spectroscopy : Identifies carbonyl stretches (e.g., 1714 cm⁻¹ for C=O ).
  • Mass spectrometry : Validates molecular weight (e.g., m/z 367 [M⁺] ).
  • HPLC : Ensures >98% purity in final products .

Q. How do functional groups (e.g., triazole, pyrrolidine) influence the compound’s reactivity and physicochemical properties?

The triazole moiety enhances hydrogen-bonding potential, affecting solubility and target binding, while the pyrrolidine carbonyl group increases metabolic stability. Steric effects from the ethyl and methyl groups may hinder crystallization, necessitating solvent screening for recrystallization .

Q. What methodologies are used to monitor reaction progress and intermediate stability?

Thin-layer chromatography (TLC) and HPLC track intermediates, with quenching experiments to isolate unstable species. For example, POCl₃-mediated reactions require rapid cooling to prevent side reactions .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction design and predict bioactivity?

Quantum chemical calculations (e.g., reaction path searches) and machine learning models predict optimal reaction conditions and binding affinities. The ICReDD framework integrates experimental data with computational predictions, reducing development time by 30–50% . For instance, docking studies could prioritize triazole-pyrrolidine derivatives for antimicrobial testing .

Q. How should researchers address contradictions in spectroscopic data between synthesis batches?

Cross-validate with complementary techniques:

  • Discrepancies in NMR shifts may arise from residual solvents; use DMSO-d₆ for consistency .
  • Conflicting IR peaks (e.g., C=O stretches) require purity reassessment via elemental analysis (e.g., C% 65.31 calc. vs. 65.22 found ).
  • Batch-specific impurities can be isolated via column chromatography .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in naphthyridine derivatives?

  • Functional group substitution : Compare analogues with/without the 4-phenyltriazole group to assess antimicrobial activity .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID: JK6 ) to identify critical binding motifs.
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values) and correlate with logP calculations .

Q. How do heterogeneous reaction conditions impact scalability and reproducibility?

Solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (e.g., 0.015 mol CS₂ ) significantly affect yield. Ultrasound-assisted synthesis improves mixing in viscous media, achieving 85% yield in naphthyridine derivatives . Reproducibility requires strict control of atmospheric moisture and oxygen levels .

Q. Methodological Notes

  • DoE Applications : Use fractional factorial designs to screen temperature (40–100°C), solvent ratios, and catalyst concentrations .
  • Data Validation : Employ statistical tools (e.g., ANOVA) to distinguish experimental noise from significant trends .

Q. Key Citations

  • Synthesis optimization
  • Analytical techniques
  • Computational integration
  • SAR strategies

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